molecular formula C14H17N5O B11701478 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11701478
M. Wt: 271.32 g/mol
InChI Key: COIKWWSLHBVWJM-XNTDXEJSSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a dimethylamino group, and a carbohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its pyrazole ring and dimethylamino group make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N5O/c1-18(2)12-6-4-11(5-7-12)10-15-16-14(20)13-8-9-19(3)17-13/h4-10H,1-3H3,(H,16,20)/b15-10+

InChI Key

COIKWWSLHBVWJM-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=CC=C(C=C2)N(C)C

solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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